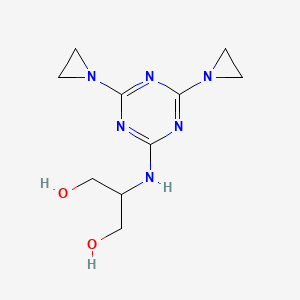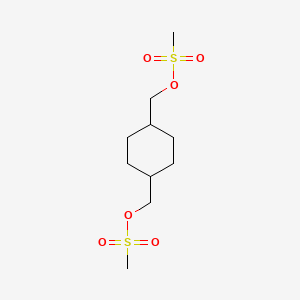
(Cyclohexane-1,4-diyl)bis(methylene) dimethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Cyclohexanedimethanol, 1,4-dimethanesulfonate is an organic compound that is a derivative of cyclohexane. It is characterized by the presence of two hydroxymethyl groups attached to the cyclohexane ring and two methanesulfonate groups. This compound is of interest due to its applications in various fields, including polymer chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Cyclohexanedimethanol, 1,4-dimethanesulfonate can be synthesized through the selective hydrogenation of dimethyl terephthalate to produce dimethyl 1,4-cyclohexanedicarboxylate, which is then further hydrogenated to yield 1,4-cyclohexanedimethanol . The reaction conditions typically involve the use of a copper chromite catalyst and hydrogen gas under high pressure and temperature .
Industrial Production Methods
Industrial production of 1,4-cyclohexanedimethanol involves a two-step hydrogenation process. The first step converts dimethyl terephthalate to dimethyl 1,4-cyclohexanedicarboxylate using hydrogen and a catalyst such as nickel or palladium. The second step involves further hydrogenation to produce 1,4-cyclohexanedimethanol using copper-based catalysts .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Cyclohexanedimethanol, 1,4-dimethanesulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The methanesulfonate groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions include cyclohexanedicarboxylic acid from oxidation, cyclohexane derivatives from reduction, and various substituted cyclohexane compounds from substitution reactions .
Wissenschaftliche Forschungsanwendungen
1,4-Cyclohexanedimethanol, 1,4-dimethanesulfonate has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of polyesters and polycarbonates, which are used in the production of plastics and fibers
Materials Science: The compound is used in the development of high-performance materials with enhanced thermal and mechanical properties
Biology and Medicine: It is used in the synthesis of biocompatible materials for medical applications, such as drug delivery systems and tissue engineering
Industry: The compound is used in the production of coatings, adhesives, and sealants due to its excellent chemical resistance and durability
Wirkmechanismus
The mechanism of action of 1,4-cyclohexanedimethanol, 1,4-dimethanesulfonate involves its ability to undergo various chemical reactions due to the presence of hydroxymethyl and methanesulfonate groups. These functional groups allow the compound to participate in polymerization reactions, forming long-chain polymers with desirable properties . The molecular targets and pathways involved include the interaction with catalysts and reagents that facilitate these reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Cyclohexanedimethanol: Similar in structure but lacks the methanesulfonate groups.
1,4-Cyclohexanedicarboxylic Acid: Contains carboxylic acid groups instead of hydroxymethyl and methanesulfonate groups.
1,4-Bis(hydroxymethyl)cyclohexane: Similar to 1,4-cyclohexanedimethanol but without the methanesulfonate groups
Uniqueness
1,4-Cyclohexanedimethanol, 1,4-dimethanesulfonate is unique due to the presence of both hydroxymethyl and methanesulfonate groups, which provide it with distinct chemical reactivity and versatility in various applications. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it valuable in polymer chemistry and materials science .
Eigenschaften
CAS-Nummer |
35541-77-6 |
|---|---|
Molekularformel |
C10H20O6S2 |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
[4-(methylsulfonyloxymethyl)cyclohexyl]methyl methanesulfonate |
InChI |
InChI=1S/C10H20O6S2/c1-17(11,12)15-7-9-3-5-10(6-4-9)8-16-18(2,13)14/h9-10H,3-8H2,1-2H3 |
InChI-Schlüssel |
CNTVUGYMAHTWKS-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)OCC1CCC(CC1)COS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


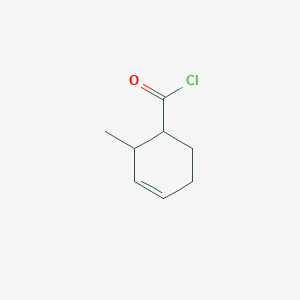
![2-Amino-1-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13966331.png)
![Alpha-[(methylamino)methyl]-beta-phenylbenzeneethanol](/img/structure/B13966347.png)
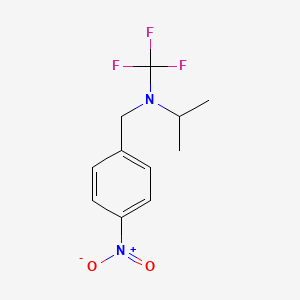
![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-C-pyrazol-1-ylcarbonimidoyl]carbamate](/img/structure/B13966370.png)
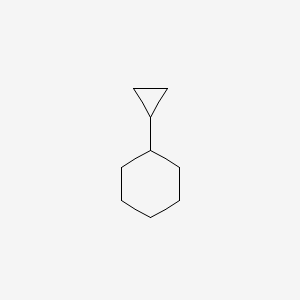
![[1,1-Biphenyl]-4,4-diamine, 2,2-dimethoxy-](/img/structure/B13966378.png)
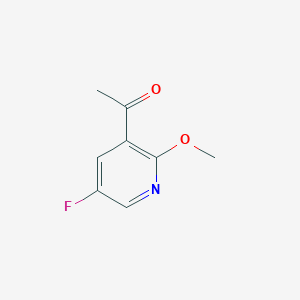
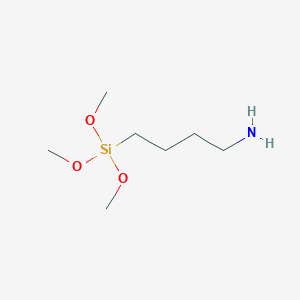
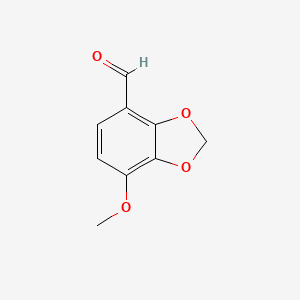

![2,4-Thiazolidinedione, 5-[(6-hydroxy-2-naphthalenyl)methyl]-](/img/structure/B13966405.png)

